1-(3,4-Dimethylphenyl)-4-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one
Description
The compound 1-(3,4-Dimethylphenyl)-4-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a heterocyclic molecule featuring:
- A pyrrolidin-2-one (γ-lactam) core substituted with a 3,4-dimethylphenyl group.
- A piperazine-1-carbonyl linker connecting the lactam to a 6-(pyridin-4-yl)pyridazin-3-yl moiety.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2/c1-18-3-4-22(15-19(18)2)32-17-21(16-25(32)33)26(34)31-13-11-30(12-14-31)24-6-5-23(28-29-24)20-7-9-27-10-8-20/h3-10,15,21H,11-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARYUPXMMJBDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Dimethylphenyl)-4-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antifungal properties, mechanisms of action, and other relevant therapeutic potentials.
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes multiple functional groups such as piperazine and pyridazinone moieties. These structural features are often linked to various biological activities.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal activity, particularly against Candida albicans , a common fungal pathogen. The mechanism of action appears to involve the inhibition of fungal cell wall synthesis, leading to cell lysis and death.
Table 1: Antifungal Activity Against Candida albicans
| Compound Name | Activity | Mechanism of Action |
|---|---|---|
| 1-(3,4-Dimethylphenyl)-4-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one | Effective | Inhibition of cell wall synthesis |
| Control (Fluconazole) | Moderate | Disruption of ergosterol synthesis |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in the biosynthesis of essential cellular components in fungi.
- Disruption of Membrane Integrity : By affecting membrane permeability, the compound can lead to the leakage of vital intracellular components.
- Interference with Signaling Pathways : The interaction with specific receptors or signaling pathways can also contribute to its antifungal effects.
Case Studies
A study conducted by Gain et al. (2015) synthesized this compound and evaluated its antifungal properties in vitro. The results demonstrated a notable reduction in fungal growth at low concentrations, suggesting its potential as a therapeutic agent against fungal infections .
Another investigation focused on the structural optimization of similar compounds revealed that modifications in the piperazine and pyridazinone rings could enhance antifungal potency, indicating a structure-activity relationship (SAR) that could guide future drug development .
Additional Biological Activities
Beyond antifungal properties, preliminary studies suggest that this compound may also exhibit:
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation in various cancer models.
- Anti-inflammatory Effects : The potential to modulate inflammatory responses has been noted, although further research is needed to elucidate these effects.
Table 2: Summary of Biological Activities
Chemical Reactions Analysis
Piperazine-Carbonyl Linkage Formation
The piperazine-carbamoyl group is introduced via nucleophilic acyl substitution . A common strategy involves activating the pyrrolidin-2-one’s carbonyl group (e.g., using EDCI/HOBt) to react with piperazine derivatives. For instance:
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Activation : Conversion of the carbonyl to an acyl chloride or mixed anhydride.
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Coupling : Reaction with 1-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine under basic conditions (e.g., DIPEA) .
Key Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acyl Activation | EDCI, HOBt, DCM, 0°C to RT | 85–90% | |
| Piperazine Coupling | DIPEA, DMF, 50°C, 12 h | 78% |
Pyridazine-Pyridine Substitution
The pyridin-4-yl group is introduced at the 6-position of pyridazine via Suzuki-Miyaura cross-coupling . A halogenated pyridazine (e.g., 6-chloropyridazin-3-yl) reacts with pyridin-4-ylboronic acid under Pd catalysis :
Optimized Parameters
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: Na₂CO₃ (2 equiv)
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Solvent: Dioxane/H₂O (4:1), 80°C, 6 h
Functionalization of the Aryl Group
The 3,4-dimethylphenyl group is attached via Friedel-Crafts alkylation or Buchwald-Hartwig coupling :
-
Friedel-Crafts : AlCl₃-mediated reaction of 3,4-dimethylbenzene with a pyrrolidinone precursor.
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Buchwald-Hartwig : Pd-catalyzed C–N coupling between aryl halides and amines .
Comparative Data
| Method | Conditions | Yield | Selectivity | Source |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, DCM, 0°C, 2 h | 65% | Moderate | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 88% | High |
Side Reactions and Mitigation
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Over-Alkylation of Piperazine : Controlled by using stoichiometric acylating agents .
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Regioselectivity in Pyridazine Substitution : Additives like CuI improve selectivity for the 3-position .
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Oxidation of Pyrrolidinone : Avoided by conducting reactions under inert atmosphere .
Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and inferred properties of the target compound and related molecules from the evidence:
Functional Group Impact
- Pyrrolidin-2-one vs. Coumarin : The lactam in the target compound introduces conformational rigidity and hydrogen-bonding capacity, whereas coumarin () offers extended π-conjugation, which may enhance fluorescence but reduce solubility .
- In contrast, uses a direct piperazine-pyridine linkage, which may restrict flexibility .
- Aromatic Substitutents : The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to unsubstituted phenyl rings (e.g., ’s fluorophenyl), which could enhance membrane permeability but also metabolic oxidation susceptibility .
Inferred Pharmacological Profiles
- The dimethylphenyl group may improve blood-brain barrier penetration .
- ’s Coumarin Derivative : The coumarin core could enable fluorescence-based imaging applications, but its lower solubility may limit bioavailability compared to the target compound .
- (Compound 44g) : The pyrido[3,4-d]pyrimidin-4-one core is structurally similar to purines, suggesting ATP-competitive binding in kinase targets. Its lower molecular weight (~350 g/mol) may confer better pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
